molecular formula C31H49N5O8S B1673853 4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid CAS No. 137005-17-5

4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid

Cat. No.: B1673853
CAS No.: 137005-17-5
M. Wt: 651.8 g/mol
InChI Key: TXTJVOOURRNANH-QEXBQMGZSA-N
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Description

KSG-504, also known as (S)-arginium ®-4-[N-(3-methoxypropyl)-N-pentylcarbamoyl]-5-(2-naphthylsulfonyl) pentanoate monohydrate, is a non-peptide compound synthesized by Kissei Pharmaceutical Co., Ltd. It is a cholecystokinin-A (CCK-A) receptor antagonist with superior selectivity and affinity to CCK-A receptors .

Preparation Methods

The synthesis of KSG-504 involves several steps:

Chemical Reactions Analysis

KSG-504 undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

KSG-504 exerts its effects by antagonizing CCK-A receptors. It inhibits the binding of cholecystokinin to these receptors, thereby reducing the secretion of pancreatic enzymes and other digestive processes. This inhibition is dose-dependent and has been shown to significantly reduce pancreatic amylase output and other enzyme secretions .

Comparison with Similar Compounds

KSG-504 is unique in its high selectivity and affinity for CCK-A receptors. Similar compounds include:

KSG-504 stands out due to its superior selectivity and effectiveness in inhibiting CCK-A receptor-mediated processes.

Properties

CAS No.

137005-17-5

Molecular Formula

C31H49N5O8S

Molecular Weight

651.8 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(4R)-5-[3-methoxypropyl(pentyl)amino]-4-(naphthalen-2-ylsulfonylmethyl)-5-oxopentanoic acid

InChI

InChI=1S/C25H35NO6S.C6H14N4O2/c1-3-4-7-15-26(16-8-17-32-2)25(29)22(12-14-24(27)28)19-33(30,31)23-13-11-20-9-5-6-10-21(20)18-23;7-4(5(11)12)2-1-3-10-6(8)9/h5-6,9-11,13,18,22H,3-4,7-8,12,14-17,19H2,1-2H3,(H,27,28);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t22-;4-/m00/s1

InChI Key

TXTJVOOURRNANH-QEXBQMGZSA-N

SMILES

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1.C(CC(C(=O)O)N)CN=C(N)N

Isomeric SMILES

CCCCCN(CCCOC)C(=O)[C@@H](CCC(=O)O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1.C(C[C@@H](C(=O)O)N)CN=C(N)N

Canonical SMILES

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1.C(CC(C(=O)O)N)CN=C(N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-N-(3-methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid
KSG 504
KSG-504
L-Arginine, mono((R)-5-((3-methoxypropyl)pentylamino)-4-((2-naphthalenylsulfonyl)methyl)-5-oxopentanoate)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid
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4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid
Reactant of Route 3
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4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid
Reactant of Route 4
4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid
Reactant of Route 5
4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid
Reactant of Route 6
4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid

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